molecular formula C17H17FN4OS B2553095 N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2411246-16-5

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2553095
CAS No.: 2411246-16-5
M. Wt: 344.41
InChI Key: RASWFRAWKSYPKN-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H17FN4OS and its molecular weight is 344.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine and its derivatives are key intermediates in the synthesis of various compounds with biological activities. Lei et al. (2017) demonstrated a rapid and green synthetic method for similar compounds, which are crucial in inhibiting tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017). Additionally, Abdel-rahman, Awad, & Bakhite (1992) described the synthesis of novel tetrahydroquinolin derivatives related to this compound (Abdel-rahman, Awad, & Bakhite, 1992).

Biological Activity and Applications

  • Antianaphylactic Activity: Wagner et al. (1993) reported that certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, closely related to the compound , displayed antianaphylactic activity (Wagner, Vieweg, Prantz, & Leistner, 1993).
  • Kinase Inhibition: Hayakawa et al. (2007) discovered a 4-Morpholin-4-ylpyrido derivative as a potent p110alpha inhibitor, indicating its potential in kinase inhibition, which is crucial in cancer research (Hayakawa et al., 2007).
  • Antimicrobial Activity: Thanusu, Kanagarajan, & Gopalakrishnan (2010) synthesized an array of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, demonstrating significant antimicrobial activity, indicating the potential of derivatives of the compound in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).

Pharmacological Applications

  • Psoriasis Treatment: Zhu et al. (2020) identified N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent and selective NF-κB Inducing Kinase (NIK) inhibitors for the treatment of psoriasis, highlighting the therapeutic potential of similar compounds (Zhu et al., 2020).

Antiproliferative Effects

  • Anticancer Properties: Atapour-Mashhad et al. (2017) synthesized new Pyrimido[1,6-a]Thieno[2,3-d]Pyrimidine Derivatives and evaluated them for antiproliferative activity against human breast cancer cells, indicating the potential anticancer properties of related compounds (Atapour-Mashhad et al., 2017).

Properties

IUPAC Name

N-[(3-fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4OS/c18-13-9-12(1-2-15(13)22-4-6-23-7-5-22)10-19-17-16-14(3-8-24-16)20-11-21-17/h1-3,8-9,11H,4-7,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASWFRAWKSYPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CNC3=NC=NC4=C3SC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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